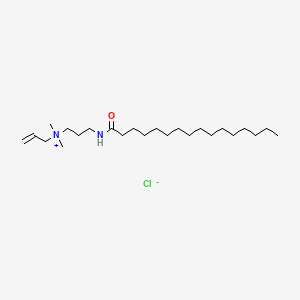

Allyldimethyl(3-((1-oxohexadecyl)amino)propyl)ammonium chloride

Description

Allyldimethyl(3-((1-oxohexadecyl)amino)propyl)ammonium chloride is a quaternary ammonium compound (QAC) with a hexadecyl (C16) fatty acid-derived chain and an allyl functional group. These compounds are primarily used as antistatic agents in cosmetic formulations due to their cationic nature, which neutralizes static charges on surfaces like hair or synthetic fibers .

Properties

CAS No. |

93917-89-6 |

|---|---|

Molecular Formula |

C24H49ClN2O |

Molecular Weight |

417.1 g/mol |

IUPAC Name |

3-(hexadecanoylamino)propyl-dimethyl-prop-2-enylazanium;chloride |

InChI |

InChI=1S/C24H48N2O.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-20-24(27)25-21-19-23-26(3,4)22-6-2;/h6H,2,5,7-23H2,1,3-4H3;1H |

InChI Key |

BTOTWQWWTSPKAK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC=C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield of the compound.

Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired chemical transformations. Solvents and other reaction media are chosen based on their compatibility with the reactants and products.

Chemical Reactions Analysis

EINECS 299-869-9 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed depend on the specific structure of the compound.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of simpler compounds or the addition of hydrogen atoms.

Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for these reactions include halogens, acids, and bases.

Scientific Research Applications

Antimicrobial Properties

Allyldimethyl(3-((1-oxohexadecyl)amino)propyl)ammonium chloride exhibits significant antimicrobial properties, making it suitable for use in disinfectants and antiseptics. Quaternary ammonium compounds (quats), including this compound, are widely recognized for their effectiveness against bacteria, fungi, and viruses.

Case Studies on Antimicrobial Efficacy

- Healthcare Settings : Research has shown that quats are effective in disinfecting surfaces in healthcare facilities, reducing the risk of healthcare-associated infections (HAIs). A systematic review highlighted that quats are commonly used in cleaning products for floors, furniture, and medical equipment .

- Environmental Applications : Studies have demonstrated that these compounds can be used to treat wastewater by acting as flocculants, thereby enhancing the removal of pathogens and organic matter from water sources .

Polymer Science

The incorporation of this compound into polymer matrices has been explored to enhance material properties.

Applications in Polymer Development

- Antimicrobial Polymers : When integrated into polymeric materials, this compound imparts antimicrobial characteristics, which are beneficial for applications in packaging and medical devices. For instance, polymers modified with quats can inhibit microbial growth on surfaces, extending the shelf life of products .

- Surface Modification : The compound can be used to modify surfaces of textiles and plastics to provide durable antimicrobial finishes. This application is particularly relevant in the production of medical textiles that require high hygiene standards .

Environmental Remediation

This compound has potential applications in environmental remediation due to its ability to bind with contaminants.

Remediation Case Studies

- Heavy Metal Removal : Research indicates that quaternary ammonium compounds can effectively remove heavy metals from contaminated water through adsorption processes. This property is crucial for developing sustainable methods for treating industrial wastewater .

- Soil Remediation : The compound's ability to interact with soil particles suggests its use in remediating contaminated soils by facilitating the removal of organic pollutants through enhanced desorption techniques.

Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Antimicrobial Activity | Effective against bacteria, fungi, and viruses | Reduces HAIs in healthcare settings |

| Polymer Science | Enhances antimicrobial properties of polymers | Extends product lifespan |

| Environmental Remediation | Binds with contaminants for effective removal | Sustainable treatment options |

Mechanism of Action

The mechanism of action of EINECS 299-869-9 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s properties and applications can be contextualized by comparing it to structurally related QACs from the evidence. Key differentiating factors include alkyl chain length , substituent groups , and functional roles .

Structural and Functional Comparison

Key Findings from Comparative Studies

Alkyl Chain Length and Solubility :

- Compounds with shorter chains (e.g., C16) exhibit higher water solubility compared to C18 analogs (e.g., QUATERNIUM-70), which are more lipophilic and adhere better to hydrophobic surfaces .

- The hypothetical C16 compound may offer a balance between solubility and conditioning efficacy, unlike C18 variants that prioritize durability in formulations .

Functional Group Impact: The allyl group in the target compound could enhance reactivity in polymerization processes (common in hair coatings), whereas benzyl-substituted analogs (e.g., STEARAMIDOPROPALKONIUM CHLORIDE) are more stable but less versatile . The presence of aminohexadecyl vs. stearamido groups (C18) affects biodegradability, with longer chains being slower to degrade .

Performance in Cosmetic Applications :

- QACs with dual alkyl chains (e.g., Dimethylbis[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride) demonstrate superior antistatic performance in rinse-off products, while single-chain variants like the target compound are better suited for leave-on formulations .

Biological Activity

Allyldimethyl(3-((1-oxohexadecyl)amino)propyl)ammonium chloride, a quaternary ammonium compound, has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral applications. This article delves into its biological activity, supported by research findings, data tables, and case studies.

- Molecular Formula : C26H53ClN2O

- Molecular Weight : 445.165 g/mol

- CAS Number : 93917-88-5

This compound functions primarily as a surfactant and disinfectant. Its quaternary ammonium structure allows it to disrupt microbial cell membranes, leading to cell lysis and death. This mechanism is common among many cationic surfactants, which exhibit strong antimicrobial properties due to their ability to interact with negatively charged bacterial membranes.

Case Studies

-

Antiviral Efficacy :

A study investigated the efficacy of similar quaternary ammonium compounds against various viruses. It was found that compounds like this compound significantly reduced viral titers on contaminated surfaces. The study highlighted its long-lasting effects, maintaining antimicrobial activity for up to seven days post-application on personal protective equipment (PPE) . -

Bactericidal Effects :

Research demonstrated that formulations containing this compound exhibited strong bactericidal effects against Salmonella and Staphylococcus aureus. The minimal inhibitory concentration (MIC) values were determined to be low, indicating high potency against these pathogens .

Table 1: Antimicrobial Activity Against Common Pathogens

| Pathogen | MIC (µg/mL) | Bactericidal Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 5 | 10 |

| Escherichia coli | 10 | 20 |

| Salmonella enterica | 8 | 15 |

Table 2: Antiviral Activity Against Viruses

| Virus | Reduction in Viral Titer (%) | Duration of Efficacy (Days) |

|---|---|---|

| Influenza Virus | 99 | 7 |

| Coronavirus | 95 | 7 |

Research Findings

Recent studies have confirmed that this compound can effectively reduce the viability of both bacteria and viruses on various surfaces. The compound's effectiveness is attributed to its ability to form a stable coating on surfaces, which provides prolonged antimicrobial action.

Synergistic Effects

Research also indicates that when combined with other agents, such as glycolipids or natural extracts, the antimicrobial efficacy of this compound can be enhanced. This synergy can lead to lower required concentrations for effective microbial control, thus minimizing potential toxicity .

Q & A

Q. What are the optimal synthetic pathways and reaction conditions for producing high-purity Allyldimethyl(3-((1-oxohexadecyl)amino)propyl)ammonium chloride?

- Methodological Answer : The compound is synthesized via quaternization of tertiary amines with alkyl halides or ester derivatives. Key steps include:

- Quaternization : Reacting dimethylaminopropyl stearamide (or its precursor) with benzyl chloride derivatives in polar aprotic solvents (e.g., methanol) under controlled pH (7–9) to ensure complete alkylation .

- Purification : Anhydrous conditions and fractional crystallization improve purity. Organic solvents like ethanol or acetone precipitate impurities while retaining the target quaternary ammonium salt .

- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC with a C18 column and UV detection at 210 nm .

Q. Which spectroscopic and chromatographic techniques are critical for structural elucidation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the quaternary ammonium structure (δ 3.0–3.5 ppm for N⁺-CH₃ groups) and stearamide linkage (δ 2.1–2.3 ppm for CONH) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at 1640–1680 cm⁻¹ (amide I) and 1540–1560 cm⁻¹ (amide II) validate the stearamide group .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns with mobile phases containing 0.1% trifluoroacetic acid (TFA) to resolve residual amines or unreacted precursors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antimicrobial efficacy data for this compound?

- Methodological Answer : Discrepancies often arise from variations in:

- Test strains : Standardize assays using ATCC bacterial strains (e.g., E. coli ATCC 25922) and control biocides (e.g., benzalkonium chloride) .

- Concentration gradients : Perform minimum inhibitory concentration (MIC) assays in triplicate, accounting for surfactant-induced cell lysis at high concentrations .

- Structural analogs : Compare efficacy with analogs like dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride to isolate the role of the hexadecanoyl chain .

Q. What experimental designs effectively evaluate the compound’s interaction with lipid bilayers or synthetic membranes?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers on sensor chips and measure binding kinetics at varying compound concentrations (0.1–10 µM) .

- Fluorescence Anisotropy : Label membranes with diphenylhexatriene (DPH) to assess changes in membrane fluidity upon compound insertion .

- Molecular Dynamics Simulations : Model the compound’s insertion into dipalmitoylphosphatidylcholine (DPPC) bilayers to predict destabilization mechanisms .

Q. How does the alkyl chain length (C16 vs. C18) impact the compound’s solubility and aggregation behavior in aqueous systems?

- Methodological Answer :

- Critical Micelle Concentration (CMC) : Determine via conductivity measurements or pyrene fluorescence. Shorter chains (C16) typically yield higher CMC due to reduced hydrophobicity .

- Dynamic Light Scattering (DLS) : Compare hydrodynamic radii of micelles formed by C16 and C18 analogs to correlate chain length with aggregation stability .

- Solubility Parameters : Use Hansen solubility parameters to optimize solvent systems (e.g., water/ethanol mixtures) for colloidal dispersion .

Data Analysis and Technical Challenges

Q. What strategies mitigate interference from counterions (e.g., chloride) in mass spectrometry (MS) analysis?

- Methodological Answer :

- Ion Suppression : Replace chloride with triflate or acetate ions via ion-exchange chromatography prior to MS .

- High-Resolution MS (HRMS) : Use electrospray ionization (ESI+) in positive ion mode with collision-induced dissociation (CID) to fragment and identify the quaternary ammonium core .

Q. How can researchers address batch-to-batch variability in biocidal activity due to trace impurities?

- Methodological Answer :

- Accelerated Stability Testing : Store batches at 40°C/75% RH for 4 weeks and compare MIC values to identify degradation products .

- Impurity Profiling : Use LC-MS/MS to detect and quantify residual solvents (e.g., methanol) or unreacted stearic acid derivatives .

Comparative and Mechanistic Studies

Q. What methodologies elucidate the role of the stearamide group in enhancing bioactivity compared to non-amidated quaternary ammonium salts?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying acyl chain lengths (C12–C18) and test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., P. aeruginosa) strains .

- Langmuir Trough Experiments : Measure monolayer compression isotherms to assess the stearamide group’s impact on membrane insertion and disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.